

Application Notes: tatM2NX for In Vivo Neuroprotection Studies

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Compound of Interest

Compound Name: *tatM2NX*
Cat. No.: *B10821555*

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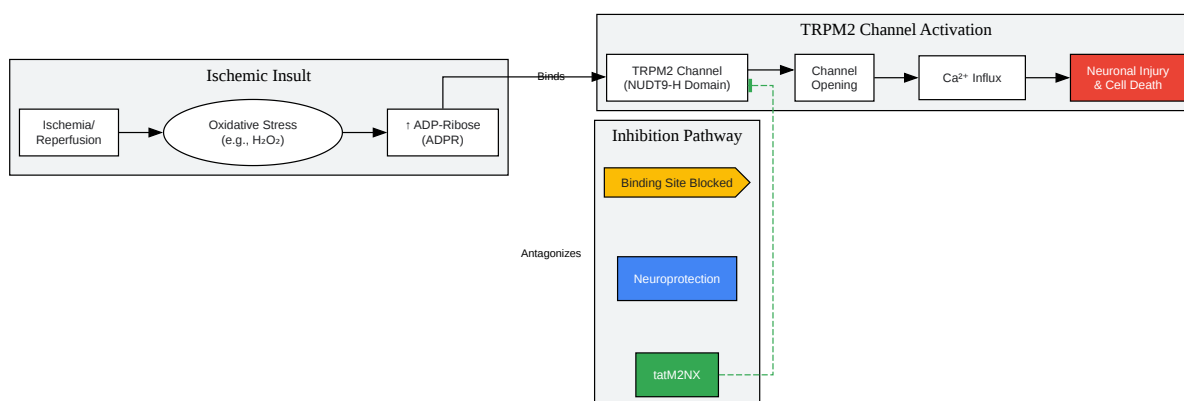
Introduction

tatM2NX is a cell-permeable peptide antagonist of the Transient Receptor Potential Melastatin 2 (TRPM2) ion channel.^{[1][2]} It is composed of a sequence from the C-terminus (Nudix domain) of the TRPM2 channel fused to the HIV-Tat peptide for efficient cell penetration.^{[1][3]} TRPM2 is a calcium-permeable cation channel activated by oxidative stress and intracellular ADP-ribose (ADPR), playing a critical role in neuronal injury following ischemic events.^[4] By competitively inhibiting the ADPR binding site, **tatM2NX** blocks downstream calcium influx, thereby conferring significant neuroprotection in animal models of ischemic stroke. These notes provide essential data and protocols for utilizing **tatM2NX** in preclinical, in vivo research settings.

Mechanism of Action

Under conditions of ischemic stress, increased oxidative stress leads to the production of intracellular ADPR. ADPR binds to the NUDT9-H domain on the C-terminus of the TRPM2 channel, triggering a conformational change that opens the channel pore. The subsequent influx of Ca²⁺ activates downstream cell death pathways, leading to neuronal injury. **tatM2NX**

acts as a decoy, binding to the ADPR site and preventing channel activation, thus mitigating the damaging calcium overload.



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Mechanism of **tatM2NX**-mediated neuroprotection.

Quantitative Data

In Vitro Potency of **tatM2NX**

The inhibitory activity of **tatM2NX** on human TRPM2 channels has been characterized in HEK293 cells.

Parameter	Value	Reference
IC ₅₀	396 nM	
Inhibition	>90% inhibition of TRPM2 currents at 2 μM	

In Vivo Efficacy of tatM2NX in a Mouse Model of Stroke

The neuroprotective effect of a single 20 mg/kg dose of **tatM2NX** was evaluated in a transient middle cerebral artery occlusion (MCAO) model in mice. The control group received an equivalent dose of a scrambled peptide (tat-SCR).

Animal Model	Treatment Time	Outcome (Infarct Volume %)	N (Treated)	N (Control)	Reference
Young Adult Male Mice	3h post-reperfusion (24h analysis)	28.3 ± 13.5% vs. 46.5 ± 7.3%	7	6	
Young Adult Male Mice	3h post-reperfusion (96h analysis)	23.8 ± 12.5% vs. 41.4 ± 8.0%	8	8	
Aged Male Mice	30min post-reperfusion (24h analysis)	27.0 ± 0.7% vs. 34.6 ± 1.7%	6	6	

Experimental Protocols

Protocol 1: Preparation of tatM2NX for In Vivo Administration

Objective: To prepare a sterile solution of **tatM2NX** for intravenous injection in mice.

Materials:

- Lyophilized **tatM2NX** peptide
- Lyophilized tat-SCR (scrambled control) peptide
- Sterile, pyrogen-free 0.9% Sodium Chloride (Saline) or Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile, low-adhesion microcentrifuge tubes
- Calibrated micropipettes and sterile tips

Procedure:

- Reconstitution: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
- Reconstitute the peptide in sterile saline or PBS to a stock concentration (e.g., 10 mg/mL). Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
- Working Solution Preparation: Based on a target dose of 20 mg/kg and an average mouse weight of 25g, the required dose per mouse is 0.5 mg.
 - Calculation: $(20 \text{ mg/kg}) * (0.025 \text{ kg}) = 0.5 \text{ mg/mouse}$.
- Dilute the stock solution with sterile saline/PBS to a final concentration that allows for an injection volume of 100-150 μL per mouse.
 - Example: To inject 0.5 mg in a 100 μL volume, the final concentration should be 5 mg/mL.
- Prepare the control tat-SCR peptide solution in the same manner and at the identical concentration.
- Maintain the prepared solutions on ice and use them within the same day. For longer-term storage, refer to the manufacturer's guidelines, which may include storing aliquots at -20°C or -80°C .

Protocol 2: Administration via Retro-orbital Injection in Mice

Objective: To administer **tatM2NX** intravenously to an anesthetized mouse via the retro-orbital sinus. This procedure requires institutional animal care and use committee (IACUC) approval and hands-on training.

Materials:

- Prepared **tatM2NX** or control solution
- 1 mL syringe with a 27-30 gauge needle
- Isoflurane anesthesia system (induction chamber and nose cone)
- Sterile gauze
- (Optional) Topical ophthalmic anesthetic (e.g., proparacaine)

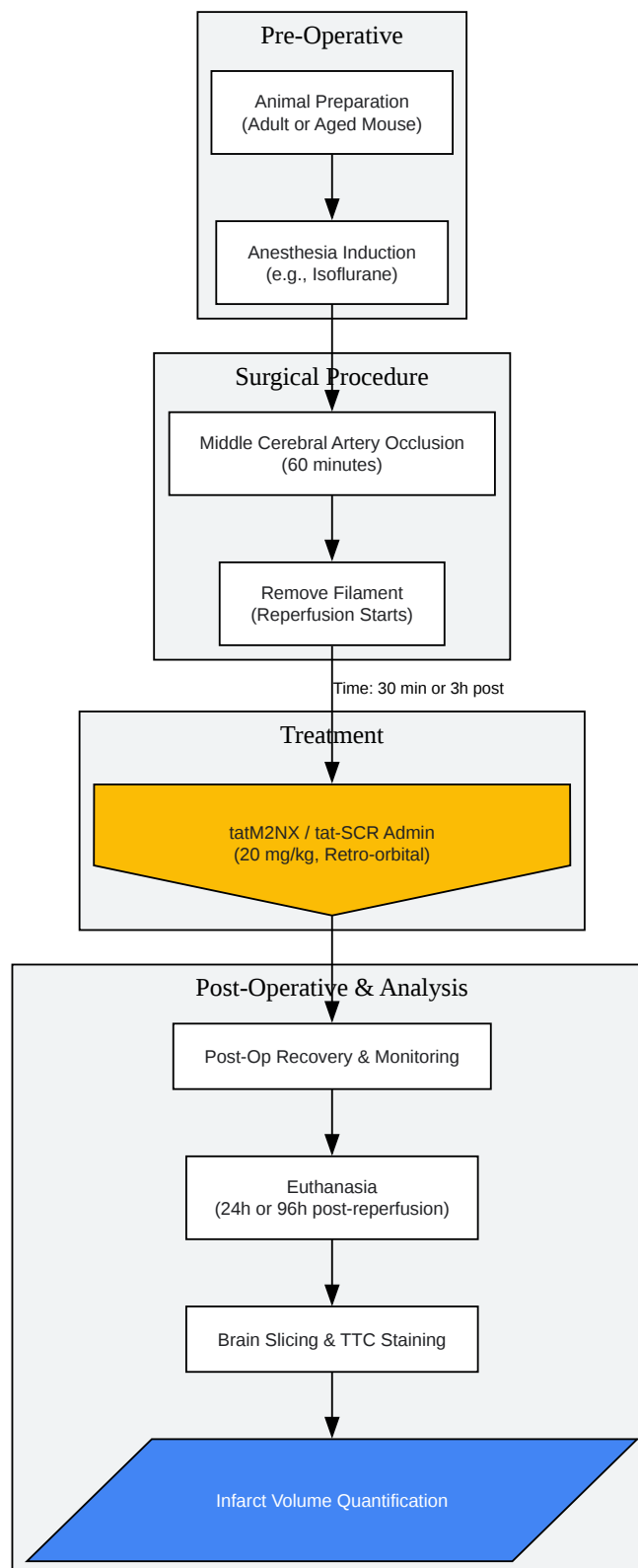
Procedure:

- Anesthesia: Anesthetize the mouse using isoflurane (e.g., 3-4% for induction, 1.5-2% for maintenance) in an induction chamber until the animal is fully immobilized and unresponsive to a toe pinch.
- Positioning: Place the anesthetized mouse in lateral recumbency on a clean surface, with the eye to be injected facing upwards. Maintain anesthesia via a nose cone.
- Preparation for Injection:
 - Load the syringe with the correct volume of **tatM2NX** solution, ensuring no air bubbles are present.
 - Using the thumb and forefinger of your non-dominant hand, gently retract the skin above and below the eye to cause the globe to protrude slightly. This exposes the medial canthus.
- Injection:

- Insert the needle, bevel down, at a 30-45 degree angle into the medial canthus. The bevel should face down to minimize the risk of damaging the eyeball.
- Advance the needle slowly behind the eyeball until you feel a slight "pop" or reach the orbital bone, then retract slightly.
- Slowly and steadily inject the solution (max volume ~150 μ L). You should not feel significant resistance.
- Post-Injection:
 - After the injection is complete, slowly withdraw the needle.
 - Release the skin and apply gentle pressure to the closed eyelid with sterile gauze for a few seconds to prevent bleeding.
 - Monitor the mouse for any signs of swelling, bleeding, or distress.
- Recovery: Place the mouse in a clean recovery cage and monitor until it is fully ambulatory. Do not return the animal to its home cage with other mice until it has fully recovered from anesthesia.

Protocol 3: Ischemic Stroke Model (MCAO) Workflow

Objective: To induce a focal cerebral ischemia in mice to evaluate the neuroprotective efficacy of **tatM2NX**.



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Workflow for in vivo testing of **tatM2NX**.

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